molecular formula C10H13BO5 B13982321 (4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid

(4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid

Cat. No.: B13982321
M. Wt: 224.02 g/mol
InChI Key: SOUWAJGZOVUGQY-UHFFFAOYSA-N
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Description

(4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation of the boronic acid group.

Scientific Research Applications

(4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these substituents play a crucial role.

Properties

Molecular Formula

C10H13BO5

Molecular Weight

224.02 g/mol

IUPAC Name

(4-ethoxy-2-formyl-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C10H13BO5/c1-3-16-10-4-7(6-12)8(11(13)14)5-9(10)15-2/h4-6,13-14H,3H2,1-2H3

InChI Key

SOUWAJGZOVUGQY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C=O)OCC)OC)(O)O

Origin of Product

United States

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